N~2~,6-Dimethylpteridine-2,4-diamine

Catalog No.
S13049578
CAS No.
200127-57-7
M.F
C8H10N6
M. Wt
190.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~2~,6-Dimethylpteridine-2,4-diamine

CAS Number

200127-57-7

Product Name

N~2~,6-Dimethylpteridine-2,4-diamine

IUPAC Name

2-N,6-dimethylpteridine-2,4-diamine

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

InChI

InChI=1S/C8H10N6/c1-4-3-11-7-5(12-4)6(9)13-8(10-2)14-7/h3H,1-2H3,(H3,9,10,11,13,14)

InChI Key

CZHCEBJJRSLYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=NC(=N2)NC)N

N~2~,6-Dimethylpteridine-2,4-diamine is a heterocyclic organic compound belonging to the pteridine family, characterized by a bicyclic structure that includes a pyrimidine and a pyrazine ring. This compound features two methyl groups at the 2 and 6 positions and two amino groups at the 2 and 4 positions. The presence of these functional groups contributes to its unique chemical properties and biological activities. Pteridines, including N~2~,6-Dimethylpteridine-2,4-diamine, are known for their roles in various biochemical processes, including as precursors to important biomolecules such as folate and nucleotides .

Typical of pteridine derivatives. These include:

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: The compound can be oxidized under certain conditions, potentially altering its biological activity and solubility.
  • Cyclization Reactions: It can also react with other compounds to form more complex structures through cyclization processes .

N~2~,6-Dimethylpteridine-2,4-diamine exhibits notable biological activities. Research indicates that pteridine derivatives have potential therapeutic effects, particularly in cancer treatment. For instance, some studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. Additionally, N~2~,6-Dimethylpteridine-2,4-diamine has been investigated for its role as a fluorescent ligand, which binds selectively to certain biomolecules, enhancing its utility in biochemical assays .

The synthesis of N~2~,6-Dimethylpteridine-2,4-diamine typically involves multi-step chemical processes. Common methods include:

  • Starting Material Preparation: The synthesis often begins with 2,4-diaminopyrimidine derivatives.
  • Methylation: Methylation reactions introduce the methyl groups at the 2 and 6 positions using methylating agents like dimethyl sulfate or methyl iodide.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity N~2~,6-Dimethylpteridine-2,4-diamine .

N~2~,6-Dimethylpteridine-2,4-diamine has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various drugs due to its biological activity.
  • Fluorescent Probes: Its ability to bind selectively to nucleic acids makes it useful in molecular biology as a fluorescent probe for imaging and detection .
  • Research Tools: It is employed in biochemical research to study enzyme mechanisms and interactions within cellular systems .

Studies on N~2~,6-Dimethylpteridine-2,4-diamine have focused on its interactions with biological macromolecules. For example:

  • Binding Affinity: Research has demonstrated that this compound can bind strongly to specific RNA structures, influencing RNA stability and function.
  • Enzyme Inhibition: Interaction studies indicate that it may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses against diseases like cancer .

Several compounds share structural similarities with N~2~,6-Dimethylpteridine-2,4-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,4-DiaminopteridineAmino groups at 2 and 4 positionsPrecursor for folate synthesis
6-MethylpteridineMethyl group at position 6Exhibits antimicrobial activity
7-MethylpteridineMethyl group at position 7Potential anti-inflammatory properties
5-AminopteridineAmino group at position 5Used in cancer chemotherapy

N~2~,6-Dimethylpteridine-2,4-diamine is unique due to its specific arrangement of functional groups that enhance its binding properties and biological activity compared to these similar compounds .

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

190.09669434 g/mol

Monoisotopic Mass

190.09669434 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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